molecular formula C17H22N2O6 B1607714 (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959578-20-2

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607714
CAS No.: 959578-20-2
M. Wt: 350.4 g/mol
InChI Key: ZXZASBNTHVRNBK-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959578-20-2) is a chiral pyrrolidine derivative widely used in peptide synthesis and pharmaceutical intermediates. Its structure features:

  • A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, enhancing stability during synthetic procedures.
  • A 2-nitrobenzyl substituent at the C2 position, introducing steric bulk and electron-withdrawing properties.
  • A carboxylic acid moiety at C2, enabling conjugation or further functionalization.

The compound’s molecular formula is C₁₇H₂₂N₂O₆ (MW: 350.37 g/mol) . Its stereochemistry (R-configuration at C2) is critical for biological activity and synthetic applications, as evidenced by its use in peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZASBNTHVRNBK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375963
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959578-20-2
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(2-nitrophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959578-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Starting from protected amino acid derivatives or pyrrolidine intermediates.
  • Introduction of the 2-nitrobenzyl substituent.
  • Protection of the nitrogen with tert-butoxycarbonyl (Boc) groups.
  • Stereoselective catalytic hydrogenation to obtain the desired chiral configuration.
  • Final deprotection and purification steps.

Key Steps and Reagents

Starting Materials and Protection

  • The synthesis often begins with pyrrolidine derivatives bearing protected amino and carboxyl groups, such as N-Boc protected pyrrolidine-2-carboxylic acids.
  • The Boc group protects the nitrogen, while the carboxyl group may be protected with tert-butyl or other protecting groups like benzyl or p-methoxybenzyl for stability during reactions.
  • The 2-nitrobenzyl group is introduced as a protecting or substituent group on the pyrrolidine ring.

Catalytic Hydrogenation

  • Catalytic hydrogenation of double bonds in pyrrolidine intermediates is a critical step to obtain the cis isomer with high stereoselectivity.
  • Hydrogenation is conducted under mild conditions, typically at 1.4 to 1.5 MPa hydrogen pressure and around 50 °C in solvents like ethanol and DMF.
  • The use of chiral catalysts and controlled hydrogenation conditions prevents racemization and ensures the retention of the (R)-configuration at the chiral centers.

Alkylation and Deprotection

  • Alkylation steps involve the use of strong bases such as lithium diisopropylamide (LDA), sodium hydride, or n-butyllithium to form alkoxides or enolates which then react with alkylating agents.
  • Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol are employed to enhance reaction efficiency.
  • Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • Final purification is commonly performed by column chromatography.

Detailed Example Procedure

A representative preparation method based on patent literature is summarized below:

Step Reagents/Conditions Description Yield (%) Notes
1 (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate, n-butyllithium (1.6 M in hexane), THF, -78 °C Formation of lithiated intermediate by deprotonation, followed by addition of formic pivalic anhydride dropwise at below -70 °C 90.5 Careful temperature control critical to avoid side reactions
2 Methylen chloride, TFA, 5 °C to 25 °C Boc deprotection by TFA treatment - Mild conditions prevent racemization
3 Extraction with ethyl acetate, drying, concentration Work-up and isolation of intermediate - Standard organic extraction
4 Catalytic hydrogenation under 1.4-1.5 MPa H2, 50 °C, ethanol/DMF Reduction of double bond to obtain cis isomer 46 (first step), 56 (second step) Use of chiral catalyst enhances stereoselectivity

Yields are reported from patent sources and may vary depending on scale and conditions.

Comparative Analysis of Preparation Routes

Feature Method A (Patent WO2014206257) Method B (Patent EP3015456A1) Literature Method (J-Stage)
Starting Material Protected pyrrolidine derivatives Protected amino acid derivatives Commercially available amino acids
Key Reagent 9-Borabicyclo[3.3.1]nonane (9-BBN) n-Butyllithium, LDA Trialkyl phosphite, TMSOTf
Protection Strategy Boc on nitrogen, tert-butyl on carboxyl Boc on nitrogen, various alkyl esters on carboxyl N-protection via acylation
Catalytic Hydrogenation Yes, under H2 pressure Yes, cis isomer favored No hydrogenation step
Yield Range 46-56% in key steps Up to 90% in some steps Not directly comparable
Advantages Stereoselective, mild conditions High yield, less toxic reagents Useful for phosphonylated derivatives

Research Findings and Notes

  • The use of 9-BBN and related boron reagents, while effective, poses toxicity and operational challenges, limiting industrial scalability.
  • Catalytic hydrogenation of double bonds in chiral pyrrolidine intermediates typically yields cis isomers with retention of stereochemistry, an unexpected technical effect that avoids racemization common in similar reactions.
  • Alkylation reactions must be carefully controlled to prevent racemization of the chiral center at the 2-position.
  • The Boc protecting group is favored for its stability and ease of removal under mild acidic conditions without affecting stereochemistry.
  • Strong bases such as LDA or n-butyllithium are used at low temperatures (-78 °C) to generate reactive intermediates for subsequent functionalization steps.
  • Phase transfer catalysts improve alkylation efficiency by facilitating the transfer of ionic species into organic solvents.
  • Purification by column chromatography is standard to isolate the desired enantiomer with high purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Temperature -78 °C to 50 °C Low temperature for lithiation and alkylation; mild heating for hydrogenation
Solvents THF, ethanol, DMF, dichloromethane Choice depends on reaction step
Catalysts Chiral catalysts, Pd/C for hydrogenation Critical for stereoselectivity
Bases n-Butyllithium, LDA, sodium hydride For deprotonation and alkylation
Protecting Groups Boc (N), tert-butyl or benzyl (carboxyl) Stability and ease of removal
Hydrogen Pressure 1.4-1.5 MPa Ensures efficient hydrogenation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can also undergo reduction to form various intermediates useful in further synthetic applications.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Amine Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Benzyl Compounds: Nucleophilic substitution reactions yield various substituted benzyl derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is widely used in:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: In the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Nitro Group: Participates in redox reactions, influencing the compound’s reactivity.

    Pyrrolidine Ring: Provides structural rigidity and influences the compound’s binding affinity to biological targets.

    tert-Butoxycarbonyl Group: Acts as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitrobenzyl Derivatives

a) (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217715-29-1)
  • Key Differences : The nitro group is para-substituted on the benzyl ring instead of ortho.
  • Impact :
    • Solubility : The para-nitro isomer exhibits marginally higher solubility in polar solvents due to reduced steric hindrance.
    • Reactivity : Ortho-nitro derivatives (target compound) show faster deprotection rates under acidic conditions, attributed to proximity effects .
  • Molecular Formula : Identical to the target compound (C₁₇H₂₂N₂O₆), but distinct NMR and HPLC profiles .
b) 2-(3-Nitrobenzyl) Analog

Functional Group Variations on the Benzyl Substituent

a) (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 706806-64-6)
  • Key Differences : Replaces nitro with a fluorine atom at the para position.
  • Impact :
    • Electron Effects : Fluorine’s electron-withdrawing nature is weaker than nitro, reducing acidity of the adjacent protons.
    • Biological Activity : Fluorinated analogs are often explored for improved metabolic stability in drug candidates .
  • Molecular Formula: C₁₇H₂₂FNO₄ (MW: 323.36 g/mol) .
b) (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217672-44-0)
  • Key Differences: Nitro group replaced with cyano (-CN).
  • Impact: Reactivity: The cyano group participates in click chemistry or nucleophilic additions, offering divergent synthetic pathways. Polarity: Higher dipole moment compared to nitro analogs, affecting chromatographic retention times .

Substituent Chain Modifications

a) (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5)
  • Key Differences : Benzyl group replaced with phenethyl (CH₂CH₂Ph).
  • Toxicity: Classified for acute oral toxicity (H302) and skin irritation (H315), unlike the nitrobenzyl analogs .
  • Molecular Formula: C₁₈H₂₅NO₄ (MW: 319.40 g/mol) .
b) (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5)
  • Key Differences : Methoxy group at C4 instead of nitrobenzyl at C2.
  • Impact :
    • Hydrogen Bonding : Methoxy enhances hydrogen-bond acceptor capacity, influencing solubility in aqueous media.
    • Stereochemical Complexity : The (2S,4R) configuration introduces distinct spatial arrangements for enzyme binding .
  • Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27 g/mol) .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C17H22N2O6
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 1217715-29-1

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, while the nitrobenzyl moiety is likely involved in interactions with enzyme active sites.

Antimicrobial Activity

Research has indicated that similar pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess this activity.

CompoundActivityReference
Pyrrolidine Derivative AInhibitory against E. coli
Pyrrolidine Derivative BEffective against S. aureus

Neuroprotective Effects

Studies have demonstrated that related compounds can act as GABA aminotransferase inhibitors, thereby increasing GABA levels in the brain. This mechanism is crucial for neuroprotection and could suggest potential therapeutic applications for neurological disorders.

Antioxidant Properties

The antioxidant capacity of similar compounds has been documented, indicating potential protective effects against oxidative stress. The nitro group in this compound may contribute to these properties by scavenging free radicals.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of bacterial strains. The results indicated a moderate zone of inhibition comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Study 2: Neuroprotective Mechanism

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death and enhanced cell viability, supporting its role as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

  • Answer : The compound exhibits acute oral toxicity (H302) and causes skin/eye irritation (H315/H319) . Use nitrile gloves, safety goggles, and a lab coat. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation . Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may cleave the tert-butoxycarbonyl (Boc) group or nitrobenzyl moiety .

Q. How can I prepare stable stock solutions for biological assays?

  • Answer :

  • Solubility : Limited in aqueous buffers; use DMSO for initial stock (e.g., 10 mM). Heat to 37°C with sonication to dissolve .
  • Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent precipitation .
  • In vivo formulation : For animal studies, prepare working solutions using DMSO/PEG300/Tween 80/saline in sequence, ensuring clarity at each step .

Q. What analytical methods are recommended for purity assessment?

  • Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm identity via 1H NMR^1 \text{H NMR} (e.g., characteristic Boc tert-butyl signal at ~1.4 ppm and nitrobenzyl aromatic protons at 7.5–8.2 ppm) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence biological activity in target binding studies?

  • Answer : The (R)-configuration at C2 is critical for spatial alignment with chiral targets (e.g., proteases or kinases). Compare activity with (S)-enantiomers or racemic mixtures using enzymatic assays. For example, Boc-protected proline derivatives show stereospecific inhibition in caspase-1 studies .

Q. What strategies optimize the synthesis of this compound to improve yield and enantiomeric excess?

  • Answer :

  • Step 1 : Boc protection of (R)-proline using di-tert-butyl dicarbonate in THF with DMAP catalysis (yield >85%) .
  • Step 2 : Nitrobenzyl introduction via Pd-catalyzed coupling (e.g., Suzuki-Miyaura with 2-nitrobenzylboronic acid) under inert atmosphere (40–100°C, Cs2_2CO3_3 base) .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) and confirm ee via chiral HPLC .

Q. How do structural modifications (e.g., nitro group replacement) alter physicochemical properties?

  • Answer :

  • Nitro → Cyano : Replace 2-nitrobenzyl with 3-cyanobenzyl (CAS 959578-30-4) to reduce electron-withdrawing effects, enhancing solubility but potentially lowering target affinity .
  • Boc → Fmoc : Substitute Boc with 9-fluorenylmethoxycarbonyl (Fmoc) for solid-phase peptide synthesis compatibility .

Q. How can stability under physiological conditions be evaluated to guide in vitro assay design?

  • Answer :

  • pH stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .
  • Light sensitivity : The nitrobenzyl group may photodegrade; use amber vials and limit UV exposure .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported hazard classifications (e.g., carcinogenicity vs. non-carcinogenic SDS data)?

  • Answer : The compound is not classified as a carcinogen under GHS or SARA 313 , but conflicting data may arise from impurities (e.g., nitro reduction byproducts). Conduct GC-MS to identify trace contaminants and repeat toxicity assays with rigorously purified batches .

Application in Medicinal Chemistry

Q. What role does the 2-nitrobenzyl group play in prodrug design?

  • Answer : The nitro group enables photoactivation (e.g., UV-triggered cleavage) for controlled drug release. Compare with cinnamyl (CAS 959572-16-8) or chlorobenzyl (CAS 959582-83-3) analogs to study activation kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

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